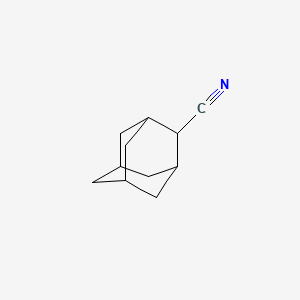

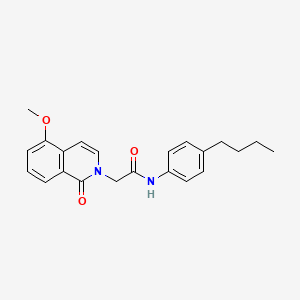

4-((3-Methoxypyrrolidin-1-yl)methyl)-2-methylthiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-((3-Methoxypyrrolidin-1-yl)methyl)-2-methylthiazole” is a complex organic molecule that contains a thiazole ring and a pyrrolidine ring . Thiazoles are aromatic sulfur-nitrogen compounds that are found in many biologically active substances, and pyrrolidines are saturated five-membered nitrogen-containing rings that are also common in many natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring and a pyrrolidine ring. The exact structure would depend on the positions of the various substituents on these rings .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .科学的研究の応用

Synthesis and Characterization

- A study by Prasad et al. (2021) involved the synthesis of trans N-Substituted Pyrrolidine Derivatives with significant biological activities. These derivatives were developed as a part of a broader exploration into 1,2,4-triazoles, which are key in clinical drugs such as Rizatriptan and Ribavirin (Prasad et al., 2021).

- Božić et al. (2017) synthesized a series of novel 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids, demonstrating antiproliferative activity against various cancer cell lines (Božić et al., 2017).

Antimicrobial and Antifungal Activity

- Vinusha et al. (2015) synthesized two imino-4-methoxyphenol thiazole derived Schiff bases, showing moderate activity against bacteria and fungi (Vinusha et al., 2015).

Corrosion Inhibition

- Pavithra et al. (2012) studied the inhibition effect of Rabeprazole sulfide (a related compound) on mild steel corrosion, demonstrating its potential as a corrosion inhibitor (Pavithra et al., 2012).

- Similarly, Sudheer and Quraishi (2013) investigated the inhibition effect of triazole derivatives on copper corrosion (Sudheer & Quraishi, 2013).

Anticancer Activity

- Havrylyuk et al. (2010) conducted antitumor screening of novel 4-thiazolidinones with benzothiazole moiety, revealing anticancer activity on various cancer cell lines (Havrylyuk et al., 2010).

Proton Pump Inhibitor Synthesis

- Yoshida et al. (2001) explored the microbial oxidation of a similar compound to produce a proton pump inhibitor, Rabeprazole (Yoshida et al., 2001).

Biological Evaluation

- Pillai et al. (2019) synthesized Schiff bases containing 1,2,4-triazole and pyrazole rings and evaluated their antioxidant and α-glucosidase inhibitory activities (Pillai et al., 2019).

作用機序

特性

IUPAC Name |

4-[(3-methoxypyrrolidin-1-yl)methyl]-2-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2OS/c1-8-11-9(7-14-8)5-12-4-3-10(6-12)13-2/h7,10H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVVOVWGYGKSBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CN2CCC(C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-Methoxypyrrolidin-1-yl)methyl)-2-methylthiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2858577.png)

![2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B2858580.png)

![N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2858582.png)

![2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2858583.png)

![7-Chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4-quinazolinone](/img/structure/B2858584.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2858592.png)

![2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2858593.png)